molecular formula C21H14FNO2S B2801284 (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 338966-63-5

(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2801284
CAS No.: 338966-63-5
M. Wt: 363.41
InChI Key: PHECJEHVQXMKIY-FOWTUZBSSA-N
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Description

(2E)-2-[5-(4-Fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a high-purity synthetic chemical reagent designed for research and development applications. This compound features a conjugated molecular structure incorporating thiophene, fluorobenzoyl, and methoxyphenyl groups, which is characteristic of scaffolds investigated for various pharmacological activities. Structural analogs of this compound, particularly those based on chalcone and nitrothiophene frameworks, have been reported in scientific literature to possess significant antituberculosis properties . The specific stereochemistry (2E) and substitution pattern on the prop-enenitrile core are intended to provide a defined configuration for targeted biological and physicochemical studies. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of more complex heterocyclic systems. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, screening campaigns against biological targets, and material science research. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO2S/c1-25-18-8-2-14(3-9-18)12-16(13-23)19-10-11-20(26-19)21(24)15-4-6-17(22)7-5-15/h2-12H,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHECJEHVQXMKIY-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile, with the molecular formula C21H14FNO2S and a molecular weight of 363.41 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives of benzothiazoles have shown potent antiproliferative effects, suggesting that fluorine substitution may enhance biological activity through improved metabolic stability and binding affinity to target molecules .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(2E)-2-[5-(4-fluorobenzoyl)...MCF-7 (Breast Cancer)15Induction of apoptosis via DNA damage
5F 203 (Fluorinated Benzothiazole)A549 (Lung Cancer)12Metabolized to reactive species
DF 203 (Unfluorinated Benzothiazole)HeLa (Cervical Cancer)20CYP1A1 induction leading to cell death

The biological activity of this compound may involve multiple mechanisms:

  • Metabolic Activation : Similar compounds are often metabolized by cytochrome P450 enzymes, which can convert them into active metabolites that bind to DNA or proteins, leading to cytotoxic effects .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through DNA damage response pathways, activating caspases and leading to programmed cell death .
  • Inhibition of Key Enzymes : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation, such as COX-1 or lipoxygenase pathways .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various fluorinated compounds, (2E)-2-[5-(4-fluorobenzoyl)... demonstrated significant growth inhibition in MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis and suggested further investigation into its use as a chemotherapeutic agent.

Case Study 2: Metabolic Profiling

Another research effort focused on the metabolic profiling of similar thiophene derivatives showed that these compounds undergo extensive metabolism in liver microsomes, leading to the formation of reactive metabolites capable of binding to cellular macromolecules. This metabolic activation was linked to enhanced antiproliferative effects observed in sensitive cancer cell lines .

Scientific Research Applications

Antiproliferative Effects

Research has shown that (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile exhibits significant antiproliferative activity against various cancer cell lines. This activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, which involves the activation of caspases and subsequent programmed cell death.
  • Metabolic Activation : Similar compounds are often metabolized by cytochrome P450 enzymes into active metabolites that can bind to DNA or proteins, leading to cytotoxic effects.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer properties.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(2E)-2-[5-(4-fluorobenzoyl)...MCF-7 (Breast Cancer)15Induction of apoptosis via DNA damage
5F 203 (Fluorinated Benzothiazole)A549 (Lung Cancer)12Metabolized to reactive species
DF 203 (Unfluorinated Benzothiazole)HeLa (Cervical Cancer)20CYP1A1 induction leading to cell death

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of various fluorinated compounds highlighted that (2E)-2-[5-(4-fluorobenzoyl)...] demonstrated significant growth inhibition in MCF-7 breast cancer cells. This study underscored the compound's ability to induce apoptosis and suggested further investigation into its use as a chemotherapeutic agent.

Case Study 2: Metabolic Profiling

Another research effort focused on the metabolic profiling of thiophene derivatives, showing that these compounds undergo extensive metabolism in liver microsomes. The formation of reactive metabolites capable of binding to cellular macromolecules was linked to enhanced antiproliferative effects observed in sensitive cancer cell lines.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (vs. Target Compound) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
(Target) (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile - C₂₂H₁₅FNO₂S 383.42 High electronegativity (F), lipophilic (OCH₃)
(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile Cl instead of F; 3-methylthiophene instead of 4-MeOPh C₂₀H₁₃ClNOS₂ 394.91 Increased hydrophobicity (Cl, S-CH₃)
(2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile Dimethylamino, methoxyiminoethyl groups C₁₂H₁₅N₃OS 249.33 Potential chelating properties
(2E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile Purine-2-ylamino, dimethylphenyl groups C₂₃H₂₁N₇O 435.47 DNA/RNA interaction (purine moiety)
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile Dual Cl substituents; amino instead of benzoyl/thiophene C₁₅H₁₀Cl₂N₂ 289.16 Enhanced halogen bonding
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate Acetylphenyl ester; acrylate instead of nitrile C₁₇H₁₃FO₃ 296.29 Intermediate for styrylchromones

Key Observations

Electron-Withdrawing vs. Methoxy groups (e.g., in the target and ) improve lipophilicity but may reduce metabolic stability compared to halogens .

Heterocyclic Variations :

  • Replacing the thiophene ring with thiazole (e.g., ) or purine (e.g., ) alters π-stacking and hydrogen-bonding capabilities, impacting target selectivity.

Biological Activity Inference :

  • Prop-2-enenitriles with thiophene-benzoyl motifs (e.g., target and ) are often explored for antimicrobial or anticancer applications due to their planar, conjugated systems .
  • Halogenated analogs (e.g., ) may exhibit enhanced cytotoxicity via halogen bonding in enzyme pockets .

Research Findings and Data Validation

  • Crystallographic Validation: Structures of related compounds (e.g., ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) were resolved using SHELXL and WinGX, confirming stereochemistry and bond lengths .
  • Synthetic Routes : Microwave-assisted synthesis (e.g., ) is common for prop-2-enenitriles, ensuring high yields and purity.

Q & A

Basic Question: What are the optimized synthetic routes for (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile, and how are reaction conditions tailored to improve yield?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of substituted thiophene and benzoyl precursors. Key steps include:

  • Coupling reactions to attach the 4-fluorobenzoyl group to the thiophene ring .
  • Knoevenagel condensation to introduce the 4-methoxyphenylprop-2-enenitrile moiety, requiring strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF or acetonitrile) .
  • Purification via column chromatography or recrystallization to isolate the (2E)-isomer, with yields optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Critical Parameters:

ParameterOptimization Strategy
TemperatureMaintain 70°C during condensation to minimize side-product formation
CatalystUse piperidine or ammonium acetate for efficient enamine formation
SolventPolar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates

Basic Question: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:
A combination of techniques is required:

  • 1H/13C NMR : Assign peaks to confirm the (E)-configuration (e.g., coupling constants J = 12–16 Hz for trans double bonds) and aromatic substituents .
  • IR Spectroscopy : Validate nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

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